1-Bromo-5,5-dimethylhydantoin

CAS No.: 7072-23-3

Cat. No.: VC2028617

Molecular Formula: C5H7BrN2O2

Molecular Weight: 207.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7072-23-3 |

|---|---|

| Molecular Formula | C5H7BrN2O2 |

| Molecular Weight | 207.03 g/mol |

| IUPAC Name | 1-bromo-5,5-dimethylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) |

| Standard InChI Key | SSSAHVJVVZSZQL-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)NC(=O)N1Br)C |

| Canonical SMILES | CC1(C(=O)NC(=O)N1Br)C |

Introduction

Chemical Identity and Structure

Basic Information

1-Bromo-5,5-dimethylhydantoin is characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 7072-23-3 |

| Molecular Formula | C₅H₇BrN₂O₂ |

| Molecular Weight | 207.03 g/mol |

| IUPAC Name | 1-bromo-5,5-dimethylimidazolidine-2,4-dione |

| Common Synonyms | - 1-Bromo-5,5-dimethyl-2,4-imidazolidinedione - 1-Bromo-5,5-dimethylimidazolidine-2,4-dione - 2,4-Imidazolidinedione, 1-bromo-5,5-dimethyl- |

Structural Characteristics

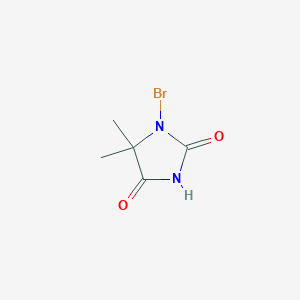

The chemical structure of 1-Bromo-5,5-dimethylhydantoin consists of a hydantoin core (a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups) with two methyl groups at the 5-position and a bromine atom attached to one of the nitrogen atoms (position 1). This structure gives the compound its unique chemical properties and reactivity .

The compound features:

-

A bromine-nitrogen bond at position 1

-

Two methyl substituents at position 5

-

Two carbonyl groups at positions 2 and 4

-

A secondary amine at position 3

Physical Properties

The physical properties of 1-Bromo-5,5-dimethylhydantoin are summarized in the following table:

The compound has limited solubility in water but is soluble in organic solvents like acetone, similar to other halogenated hydantoins .

Chemical Reactivity and Properties

Reactivity Profile

1-Bromo-5,5-dimethylhydantoin contains an N-Br bond that serves as a source of positive bromine (Br+), making it a potent brominating agent. This reactivity is central to its applications in organic synthesis and water treatment.

The compound undergoes hydrolysis in water, releasing hypobromous acid (HOBr):

This reaction is the basis for its disinfection properties, as hypobromous acid is an effective oxidizing agent and biocide .

Chemical Transformations

1-Bromo-5,5-dimethylhydantoin serves as an important synthetic intermediate, particularly in the production of other halogenated hydantoins. It can undergo further halogenation to produce compounds like 1,3-dibromo-5,5-dimethylhydantoin and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) .

The compound can also participate in various organic reactions:

-

Bromination of aromatic compounds

-

Oxidation of alcohols

-

Bromohydroxylation of alkenes

-

Functionalization of C-H bonds

Synthesis and Preparation

Industrial Synthesis

The primary industrial route to 1-Bromo-5,5-dimethylhydantoin involves the controlled bromination of 5,5-dimethylhydantoin under alkaline conditions. The general procedure involves:

-

Dissolution of 5,5-dimethylhydantoin in an alkaline solution (typically sodium hydroxide)

-

Controlled addition of bromine at low temperatures (typically 5-15°C)

This process can be represented by the following reaction:

Laboratory Preparation

In laboratory settings, 1-Bromo-5,5-dimethylhydantoin can be prepared through alternative methods, including:

-

Reaction of 5,5-dimethylhydantoin with N-bromosuccinimide (NBS)

-

Treatment of 5,5-dimethylhydantoin with bromine in the presence of a base

-

Oxidative bromination using hydrogen peroxide and hydrobromic acid

The yield and purity of the product depend on reaction conditions, with typical yields ranging from 85-95% .

Applications and Uses

Water Treatment

Although less commonly used than BCDMH, 1-Bromo-5,5-dimethylhydantoin serves as a bromine-releasing agent in water treatment applications:

-

Swimming pool and spa disinfection

-

Cooling tower water treatment

-

Industrial water systems

The compound's action is based on its ability to release hypobromous acid (HOBr), which provides effective biocidal activity against a wide range of microorganisms .

Synthetic Applications

In organic synthesis, 1-Bromo-5,5-dimethylhydantoin serves as:

-

A brominating agent for aromatic compounds

-

A precursor in the synthesis of other halogenated hydantoins

-

A reagent for selective oxidations

-

An intermediate in pharmaceutical synthesis

The controlled release of bromine makes it valuable for selective bromination reactions where milder conditions are required compared to direct use of molecular bromine .

Analytical Chemistry

The compound has applications in analytical chemistry as a brominating reagent and as a standard for spectroscopic analysis .

Comparative Analysis with Related Compounds

Comparison with BCDMH

While 1-Bromo-5,5-dimethylhydantoin shares structural similarities with 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), there are significant differences in their properties and applications:

| Property | 1-Bromo-5,5-dimethylhydantoin | 1-Bromo-3-chloro-5,5-dimethylhydantoin |

|---|---|---|

| CAS Number | 7072-23-3 | 16079-88-2 |

| Molecular Formula | C₅H₇BrN₂O₂ | C₅H₆BrClN₂O₂ |

| Molecular Weight | 207.03 g/mol | 241.47 g/mol |

| Active Halogens | Bromine only | Bromine and Chlorine |

| Disinfection Mechanism | Releases HOBr | Releases both HOBr and HOCl |

| Relative Stability | More stable in storage | Less stable, more reactive |

| Commercial Prevalence | Less common | More widely used in water treatment |

BCDMH has gained more commercial prominence due to its dual-halogen releasing capacity, which provides broader antimicrobial efficacy .

Comparison with Other Hydantoins

The table below compares 1-Bromo-5,5-dimethylhydantoin with other hydantoin derivatives:

| Compound | Formula | Key Differences |

|---|---|---|

| 5,5-Dimethylhydantoin | C₅H₈N₂O₂ | No halogen; precursor to halogenated derivatives |

| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Contains two bromine atoms; more reactive |

| 1-Chloro-5,5-dimethylhydantoin | C₅H₇ClN₂O₂ | Contains chlorine instead of bromine |

| 3-Bromo-5,5-dimethylhydantoin | C₅H₇BrN₂O₂ | Bromine at position 3 instead of position 1 |

Each of these compounds has specific applications based on their halogenation pattern and reactivity profile .

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 1-Bromo-5,5-dimethylhydantoin shows characteristic absorption bands that confirm its structure:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3200-3100 | N-H stretching |

| ~1770-1740 | C=O stretching (imide) |

| ~1700-1680 | C=O stretching (amide) |

| ~1400-1380 | C-H bending (methyl groups) |

| ~750-700 | N-Br stretching |

These spectroscopic features are valuable for identification and purity assessment of the compound .

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 1-Bromo-5,5-dimethylhydantoin provide structural confirmation:

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.45 ppm (s, 6H, 2×CH₃)

-

δ 8.2-8.5 ppm (br s, 1H, NH)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 23.5 ppm (2×CH₃)

-

δ 60.2 ppm (C-5)

-

δ 157.3 ppm (C=O)

-

δ 174.8 ppm (C=O)

These spectral data are consistent with the structural features of the compound .

Future Research Directions

Ongoing Research

Current research efforts are focused on:

-

Optimizing synthetic routes for higher yields and purity

-

Understanding the mechanism of its bromination reactions

-

Developing more sustainable and safer production methods

-

Exploring its potential in medicinal chemistry

-

Investigating its efficacy against biofilms and resistant microorganisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume